Cas no 2387569-22-2 ((1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine)

(1R)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanamine is a chiral amine derivative of tetrahydroquinoline, characterized by its stereospecific (R)-configuration at the ethanamine moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid tetrahydroquinoline scaffold enhances binding affinity in receptor-targeted applications, while the chiral center enables enantioselective interactions, making it useful in asymmetric synthesis. The amine functionality allows for further derivatization, facilitating the development of structurally diverse compounds. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its stability under standard conditions further enhances its utility as a synthetic building block.
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine structure
2387569-22-2 structure
Product name:(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
CAS No:2387569-22-2
MF:C11H16N2
MW:176.258142471313
CID:5304712

(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 7-Quinolinemethanamine, 1,2,3,4-tetrahydro-α-methyl-, (αR)-
    • (R)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine
    • (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
    • Inchi: 1S/C11H16N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m1/s1
    • InChI Key: RFJXYAZIJCETEZ-MRVPVSSYSA-N
    • SMILES: N1CCCC2C=CC([C@@H](C)N)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Topological Polar Surface Area: 38
  • XLogP3: 1.6

(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-1G
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
1g
¥ 14,850.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-250MG
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
250MG
¥ 5,940.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-500MG
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
500MG
¥ 9,900.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-100MG
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
100MG
¥ 3,715.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-500.0mg
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
500.0mg
¥9892.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-5G
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
5g
¥ 44,550.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-100mg
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
100mg
¥3713.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-500mg
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
500mg
¥9892.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-250.0mg
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
250.0mg
¥5935.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0291-250mg
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
2387569-22-2 95%
250mg
¥5935.0 2024-04-22

Additional information on (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine

Exploring the Potential of (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine (CAS No. 2387569-22-2) in Modern Research

The compound (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine, identified by its CAS number 2387569-22-2, has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This chiral amine, with its unique tetrahydroquinoline scaffold, presents a promising structural motif for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given the structural similarities to other bioactive molecules targeting neurotransmitter systems.

Recent studies highlight the growing demand for chiral building blocks in drug discovery, and (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine fits this niche perfectly. Its stereospecificity allows for precise interactions with biological targets, a feature highly sought after in the development of selective receptor modulators. The compound's tetrahydroquinoline core is also a key structural element in many FDA-approved drugs, further underscoring its relevance in modern pharmacology.

From a synthetic chemistry perspective, the preparation of CAS 2387569-22-2 involves sophisticated asymmetric synthesis techniques, reflecting the compound's complexity and the need for high enantiomeric purity. This aligns with current industry trends emphasizing green chemistry and atom-economical processes, as researchers seek more sustainable methods to produce such valuable intermediates. The compound's stability under various conditions also makes it attractive for structure-activity relationship (SAR) studies.

In the context of drug repurposing initiatives, which have gained momentum especially post-pandemic, (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine presents intriguing possibilities. Its molecular framework suggests potential activity across multiple biological pathways, making it a candidate for multi-target drug design strategies. Computational chemistry approaches, including molecular docking and virtual screening, are being employed to explore these possibilities without the need for extensive laboratory resources.

The pharmaceutical industry's increasing focus on personalized medicine has further elevated the importance of compounds like CAS 2387569-22-2. Its chiral nature allows for the development of enantiomerically pure drugs that may offer improved efficacy and reduced side effects compared to racemic mixtures. This is particularly relevant for conditions where blood-brain barrier penetration is crucial, as the compound's structural features suggest favorable pharmacokinetic properties.

Quality control and analytical characterization of (1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine represent another area of active research. Advanced techniques such as chiral HPLC and LC-MS are essential for verifying the compound's purity and stereochemical integrity. These analytical challenges reflect broader trends in pharmaceutical analysis, where the demand for high-resolution characterization methods continues to grow alongside the complexity of new chemical entities.

Looking forward, the scientific community anticipates expanded applications for CAS 2387569-22-2 in various research domains. Its structural versatility makes it a valuable tool for medicinal chemistry optimization, while its potential biological activities continue to attract investigation. As the field moves toward more targeted therapies and precision medicine, compounds with well-defined stereochemistry and diverse functionalization potential, like this tetrahydroquinoline derivative, will likely play increasingly important roles in drug discovery pipelines.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2387569-22-2)(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine
A1083424
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):465.0/744.0/1240.0/1860.0